![molecular formula C14H10ClNO2 B13922500 Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate CAS No. 97677-74-2](/img/structure/B13922500.png)
Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyridine ring system with a chlorine atom at the 5-position and a methyl ester functional group at the carboxylic acid position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyridine Core: The indeno-pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an indanone derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished using methanol and a strong acid catalyst, such as hydrochloric acid (HCl), under reflux conditions.
Industrial Production Methods
Industrial production of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with various functional groups
科学研究应用
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and influencing cellular responses.
Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring system also show significant pharmacological potential.
Indeno-Pyridine Derivatives: Other derivatives of indeno-pyridine may have different substituents, leading to variations in their biological activities and applications.
List of Similar Compounds
- Indole-3-carboxylic acid methyl ester
- 2-Chloro-5H-indeno[1,2-b]pyridine
- 5-Bromo-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester
属性
CAS 编号 |
97677-74-2 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC 名称 |
methyl 5-chloroindeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-18-13(17)14(15)10-6-3-2-5-9(10)12-11(14)7-4-8-16-12/h2-8H,1H3 |
InChI 键 |
ITHQVFBACQZCFA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(C2=C(C3=CC=CC=C31)N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
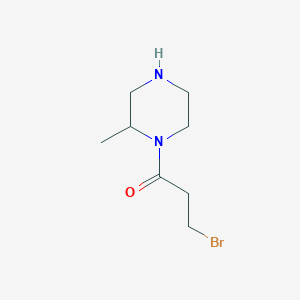

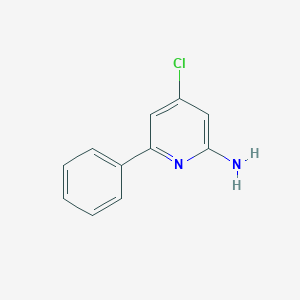

![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
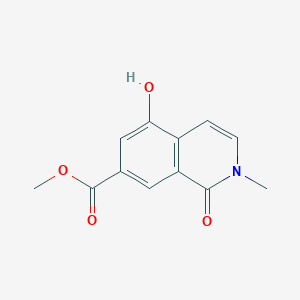
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
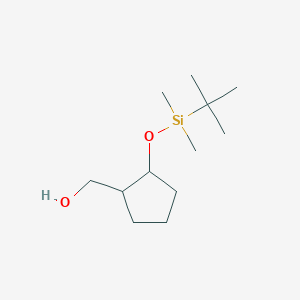
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
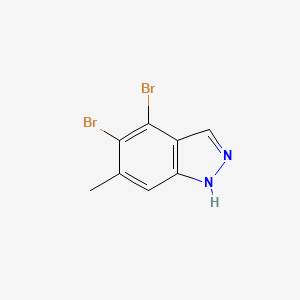
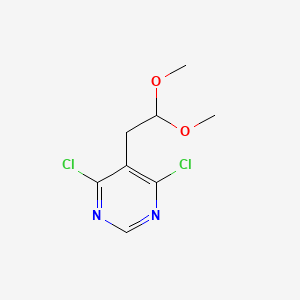
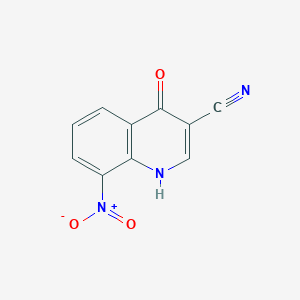
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
